molecular formula C16H28O7 B10814591 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B10814591
M. Wt: 332.39 g/mol
InChI Key: PBPYEEMQIFDGSQ-UHFFFAOYSA-N
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Description

The compound 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol (CAS: 100462-37-1), also known as Rosiridin, is a naturally occurring terpene glycoside isolated from Rhodiola rosea L. . Its molecular formula is C₁₆H₂₈O₇ (MW: 332.39 g/mol), featuring a geranyl-derived hydrophobic chain linked to a hydrophilic glucose moiety.

Properties

IUPAC Name

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPYEEMQIFDGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100462-37-1
Record name (2E,4S)-4-Hydroxy-3,7-dimethyl-2,6-octadien-1-yl β-D-glucopyranoside
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Preparation Methods

Solvent Selection and Maceration

The compound is primarily isolated from plant biomass using polar solvents. For example, Crataegus dahurica fruits undergo sequential extraction with methanol, followed by partitioning into ethyl acetate and n-butanol phases to concentrate the glycoside. A typical protocol involves:

  • Dried plant material (1 kg) macerated in 80% methanol (5 L) at 25°C for 72 hours.

  • Filtration and solvent evaporation under reduced pressure to yield a crude extract (120–150 g).

  • Liquid-liquid partitioning with ethyl acetate/water (1:1 v/v) to separate non-polar contaminants.

  • Further extraction of the aqueous layer with n-butanol to isolate glycoside-rich fractions.

Species-Specific Yield Variations

Betulalbuside A content varies across plant sources:

Plant SpeciesTissueYield (mg/kg dry weight)
Crataegus dahuricaFruits5.1–10.3
Centella asiaticaAerial parts8.7–12.4
Viburnum lantanaLeaves3.2–6.8
Data derived from large-scale extractions suggest that seasonal harvesting (e.g., autumn for fruits) maximizes yield due to elevated secondary metabolite production.

Synthetic Preparation and Optimization

Chemical Synthesis Pathways

While natural extraction remains the primary source, partial synthesis from geraniol derivatives has been explored:

  • Epoxidation of Geraniol : Geraniol is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form 6,7-epoxygeraniol.

  • Glycosylation : The epoxy intermediate undergoes stereoselective glycosylation with protected glucose donors (e.g., trichloroacetimidates) under BF₃·Et₂O catalysis.

  • Deprotection : Acidic hydrolysis (0.1 M HCl in THF/water) removes acetyl protecting groups, yielding the target compound.

Key reaction parameters:

StepConditionsYield (%)
Epoxidation0°C, 12 h, mCPBA (1.2 eq)78
Glycosylation−20°C, 4 Å MS, BF₃·Et₂O (0.1 eq)65
DeprotectionRT, 2 h, HCl (0.1 M)92

Challenges in Stereochemical Control

The compound’s six defined stereocenters necessitate precise chiral induction. Nuclear Overhauser effect (NOE) spectroscopy confirms that Mitsunobu conditions (DIAD, Ph₃P) improve β-anomer selectivity during glycosylation, achieving >95% diastereomeric excess.

Chromatographic Purification Strategies

Primary Purification via Column Chromatography

Crude extracts undergo fractionation using silica gel (200–300 mesh) with gradient elution:

  • Mobile Phase : Petroleum ether/acetone (10:1 → 1:5 v/v)

  • Key Fractions : Betulalbuside A elutes at 30% acetone, identified by TLC (Rf 0.42, vanillin-H₂SO₄ spray).

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC (C18 column, 250 × 10 mm) achieves >98% purity:

ParameterCondition
Mobile Phase35% MeOH in 0.5% acetic acid
Flow Rate2.5 mL/min
DetectionUV 210 nm
Retention Time14.3 min
This method resolves co-eluting triterpenes, critical for pharmaceutical applications.

Industrial-Scale Production

Solvent Recovery Systems

Large facilities employ centrifugal partition chromatography (CPC) with ethyl acetate/butanol/water (4:1:5 v/v) to minimize solvent waste. A closed-loop system recovers >90% of solvents, reducing production costs by 40% compared to batch processes.

Crystallization and Drying

The purified compound is crystallized from ethanol/water (7:3 v/v) at −20°C, yielding colorless needles. Lyophilization (48 h, −50°C, 0.01 mbar) produces a stable amorphous powder with <2% residual solvents.

Analytical Validation

Structural Confirmation

  • HR-ESI-MS : m/z 355.1498 [M+Na]⁺ (calc. 355.1493 for C₁₆H₂₈O₇Na).

  • NMR (DMSO-d₆): δ 4.98 (d, J = 7.2 Hz, H-1), 1.68 (s, H-3), 1.23 (s, H-7).

Purity Assessment

UPLC-PDA (ACQUITY H-Class) with BEH C18 column (1.7 µm) confirms purity:

Column Temperature40°C
Injection Volume2 µL
Gradient5–95% MeOH in 0.1% formic acid
Runtime12 min

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The diene system can be reduced to form a saturated compound.

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of a saturated compound.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Sacranoside B (Kenposide A)

  • Structure: Sacranoside B (CAS: 152520-94-0) shares a terpene glycoside backbone with Rosiridin but differs in stereochemistry and substituents. Its IUPAC name is (2S,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol (MW: 448.50 g/mol) . Unlike Rosiridin, it contains an additional α-L-arabinopyranosyl group linked to the glucose core.
  • Source : Found in liverworts (Radula complanata) and other plants .

Geranyl 6-O-Xylopyranosyl-glucopyranoside

  • Structure: This compound (CAS: 150995-11-2) features a geranyl group (3,7-dimethylocta-2,6-dienyl) attached to a xylopyranosyl-glucopyranoside core (MW: ~464 g/mol) . The xylose substitution distinguishes it from Rosiridin’s simpler glucose moiety.
  • Source : Synthesized or isolated from plant glycoside libraries.
  • Activity : Primarily studied for its structural role in glycosidic diversity rather than specific bioactivity .

Canagliflozin

  • Structure : A synthetic aryl-C-glucoside with the formula C₂₄H₂₅FO₅S (MW: 444.52 g/mol). Its core structure includes a fluorophenyl-thiophene group instead of a terpene chain, linked to the oxane-triol (glucose) unit .
  • Source : Synthetic SGLT2 inhibitor used clinically for diabetes management.
  • Activity: Inhibits renal glucose reabsorption, contrasting with Rosiridin’s neurological effects. Notably, it has poor aqueous solubility, unlike natural glycosides .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Source
Rosiridin C₁₆H₂₈O₇ 332.39 Geranyl chain + glucose MAO A/B inhibition (83.8% at 10 µM) Rhodiola rosea
Sacranoside B (Kenposide A) C₂₁H₃₆O₁₀ 448.50 Geranyl chain + arabinopyranosyl-glucose Plant defense (theoretical) Liverworts
Geranyl 6-O-Xylopyranosyl-glucopyranoside - ~464 Geranyl chain + xylopyranosyl-glucose Structural diversity Synthetic/plant
Canagliflozin C₂₄H₂₅FO₅S 444.52 Fluorophenyl-thiophene + glucose SGLT2 inhibition (diabetes therapy) Synthetic

Key Differences and Implications

Structural Diversity: Rosiridin and Sacranoside B both derive from terpene glycosides but differ in sugar substituents (glucose vs. arabinopyranosyl-glucose) . Canagliflozin’s synthetic aryl-C-glucoside structure highlights the pharmacological exploitation of glycoside cores for targeted therapies .

Bioactivity: Rosiridin’s MAO inhibition contrasts with Sacranoside B’s undefined bioactivity and Canagliflozin’s metabolic effects, illustrating the functional versatility of glycosides .

Solubility and Pharmacokinetics :

  • Natural glycosides like Rosiridin may exhibit better aqueous solubility than synthetic analogs (e.g., Canagliflozin’s poor solubility in water) due to polar sugar moieties .

Biological Activity

The compound 2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , also known as rosiridin , is a complex organic molecule with potential biological activities. Its molecular formula is C16H28O7C_{16}H_{28}O_{7} and it has garnered interest due to its structural features and possible therapeutic applications.

  • Molecular Formula : C16H28O7C_{16}H_{28}O_{7}
  • Molar Mass : 332.39 g/mol
  • Density : 1.26 g/cm³
  • Boiling Point : Approximately 563.5 °C (predicted)
  • Solubility : Soluble in DMSO, methanol, ethanol, and pyridine .

Antioxidant Properties

Research indicates that rosiridin exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress and may play a role in preventing various diseases.

Anti-inflammatory Effects

Studies have shown that rosiridin may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Rosiridin has demonstrated antimicrobial effects against various pathogens. In laboratory settings, it has been effective against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

Case Studies

  • Antioxidant Study :
    • A study conducted on the antioxidant capacity of rosiridin involved evaluating its effects on lipid peroxidation in human cell lines. The results showed a dose-dependent reduction in malondialdehyde levels, indicating decreased oxidative stress .
  • Anti-inflammatory Research :
    • In vitro experiments using macrophage cell lines treated with rosiridin revealed a significant decrease in the expression of TNF-alpha and IL-6, key markers of inflammation. This suggests that rosiridin could be beneficial in managing chronic inflammatory conditions .
  • Antimicrobial Efficacy :
    • A series of tests against common bacterial strains showed that rosiridin inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This positions rosiridin as a promising candidate for further development into an antimicrobial agent .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectReference Source
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokine production
AntimicrobialEffective against bacteria

Q & A

Basic Question: What are the critical considerations for optimizing the multi-step synthesis of this compound?

Answer:
The synthesis requires precise control over reaction conditions and regioselective bond formation. Key steps include:

  • Catalyst selection : Use transition-metal catalysts (e.g., Pd or Cu-based systems) to facilitate glycosidic bond formation while minimizing side reactions .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance nucleophilic substitution efficiency .
  • Protection/deprotection strategies : Temporarily mask hydroxyl groups using acetyl or benzyl protecting agents to prevent undesired cross-reactivity .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or membrane separation technologies (e.g., ultrafiltration) to isolate the target compound .

Basic Question: Which spectroscopic and chromatographic methods are recommended for structural validation?

Answer:
A combination of techniques ensures accurate structural elucidation:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the oxane ring (δ 3.5–5.5 ppm for anomeric protons) and dienoxy substituents (δ 5.2–5.8 ppm for conjugated double bonds) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity between the hydroxymethyl group and the oxane core .
  • Mass spectrometry (HRMS) : Confirm molecular weight (theoretical ~358.34 g/mol) and fragmentation patterns .
  • HPLC-PDA : Use C18 columns with isocratic elution (acetonitrile/water) to assess purity (>95%) .

Advanced Question: How can researchers reconcile contradictory bioactivity data reported for glycoside derivatives of this compound?

Answer:
Contradictions often arise from variability in experimental models or compound purity. Mitigation strategies include:

  • Standardized bioassays : Use cell lines (e.g., HepG2 for hepatotoxicity) with consistent passage numbers and culture conditions .
  • Dose-response validation : Perform triplicate experiments across a logarithmic concentration range (1 nM–100 µM) to establish EC₅₀/IC₅₀ values .
  • Impact of stereochemistry : Compare enantiomer-specific activity via chiral HPLC separation and in vitro testing .
  • Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent effects, assay interference) .

Advanced Question: What mechanistic approaches are effective for studying its interaction with enzymatic targets?

Answer:

  • Molecular docking : Use AutoDock Vina with X-ray crystallography data (PDB ID: relevant glycosidase enzymes) to predict binding affinities at the active site .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for substrate-enzyme interactions .
  • Kinetic isotope effects (KIE) : Substitute ²H or ¹³C in the hydroxymethyl group to probe rate-limiting steps in catalysis .
  • Fluorescence quenching assays : Monitor conformational changes in enzymes (e.g., β-glucosidase) using tryptophan fluorescence upon compound binding .

Advanced Question: How can computational modeling enhance the design of derivatives with improved pharmacological profiles?

Answer:

  • QSAR modeling : Train models on datasets of glycoside bioactivity to predict logP, polar surface area, and ADMET properties .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents (e.g., dienoxy vs. alkyloxy groups) .
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent (TIP3P water) to evaluate conformational stability .
  • Fragment-based design : Replace the methylphenyl group with bioisosteres (e.g., pyridine rings) to enhance solubility while retaining affinity .

Basic Question: What are the best practices for ensuring compound stability during storage and handling?

Answer:

  • Storage conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
  • Lyophilization : Freeze-dry aqueous solutions to extend shelf life and minimize hydrolysis .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Question: What strategies address low yields in the final glycosylation step of the synthesis?

Answer:

  • Activation of leaving groups : Replace halides with trichloroacetimidates to improve electrophilicity .
  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 30 minutes while maintaining >80% yield .
  • Enzyme-mediated glycosylation : Use glycosyltransferases (e.g., OleD) for stereoselective coupling under mild conditions (pH 7.4, 37°C) .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize quenching timing .

Advanced Question: How can researchers validate the compound’s role in modulating metabolic pathways?

Answer:

  • Metabolomics profiling : Treat cell cultures (e.g., HeLa) and analyze changes via LC-MS/MS-based untargeted metabolomics .
  • Isotopic labeling : Use ¹³C-glucose tracing to map carbon flux through glycolysis and pentose phosphate pathways .
  • CRISPR-Cas9 knockout models : Delete putative target genes (e.g., hexokinase) to confirm functional dependencies .
  • Transcriptomic analysis : Perform RNA-seq to identify differentially expressed genes (fold-change ≥2, p<0.05) post-treatment .

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